molecular formula C10H18N4S B1307080 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 878415-85-1

5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1307080
CAS No.: 878415-85-1
M. Wt: 226.34 g/mol
InChI Key: UGOZLQYAESVSLA-UHFFFAOYSA-N
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Description

5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C10H18N4S and its molecular weight is 226.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Noncovalent Interactions and Crystallography

  • Quantitative Assessment of Noncovalent Interactions : A study on adamantane-1,3,4-thiadiazole hybrids, including analyses on their crystallography and quantum theory of atoms-in-molecules (QTAIM), provided insights into the nature of intra- and intermolecular interactions. These findings underline the compound's potential in designing materials with specific physical properties (El-Emam et al., 2020).

Biological Activities and Potential Therapeutic Applications

  • Anti-inflammatory and Analgesic Activities : Novel acridine derivatives of thiadiazole were synthesized and tested for anti-inflammatory and analgesic effects. The study offers insights into the compound's potential as a lead for developing new therapeutic agents (Kothamunireddy & Galla, 2021).
  • Antimicrobial and Antifungal Activities : Research on thiadiazole derivatives highlighted their effectiveness against various microbial strains, indicating their potential in addressing resistance issues and developing new antimicrobial agents (Makwane et al., 2018).

Material Science and Chemistry

  • Synthesis and Characterization of Hybrid Molecules : The microwave-assisted synthesis of compounds incorporating thiadiazole and their biological activity screenings (antimicrobial, antilipase, and antiurease) suggest these derivatives have potential applications in pharmaceutical development and as bioactive materials (Başoğlu et al., 2013).

Spectroscopy and Fluorescence Studies

  • Fluorescence Effects and Molecular Aggregation : Spectroscopic studies on derivatives show interesting fluorescence effects, which can be attributed to molecular aggregation and amino group position. Such properties are crucial for developing fluorescent markers and sensors in biological and chemical research (Matwijczuk et al., 2018).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (22031 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed.

Result of Action

Given the wide range of pharmacological activities of piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Action Environment

For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could affect its stability.

Properties

IUPAC Name

5-[2-(4-methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S/c1-8-2-5-14(6-3-8)7-4-9-12-13-10(11)15-9/h8H,2-7H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOZLQYAESVSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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